molecular formula C16H16O4 B162124 2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate CAS No. 87932-34-1

2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate

Cat. No. B162124
CAS RN: 87932-34-1
M. Wt: 272.29 g/mol
InChI Key: DSMAYKYXHOGICG-UHFFFAOYSA-N
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Description

“2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate” is a chemical compound with the molecular formula C16H16O5 . It has an average mass of 288.295 Da and a monoisotopic mass of 288.099762 Da .


Molecular Structure Analysis

The molecular structure of “2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate” is represented by the formula C16H16O5 . The average mass is 288.295 Da and the monoisotopic mass is 288.099762 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate” are represented by its molecular formula C16H16O5 . It has an average mass of 288.295 Da and a monoisotopic mass of 288.099762 Da .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Formation of Boron Heterocycles : The compound forms boron heterocycles, such as 4-Ethyl-1-hydroxy-3-(4-hydroxyphenyl)-2-oxa-1-boranaphthalene, through reactions with boron tribromide. These heterocycles have potential applications in organic synthesis and pharmaceuticals (Arcus, Main, & Nicholson, 1993).

Antimicrobial and Antioxidant Studies

  • Antimicrobial Activity : Derivatives of 2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate have shown excellent antibacterial and antifungal properties. This indicates its potential for developing new antimicrobial agents (Raghavendra et al., 2016).
  • Antioxidant Potential : Certain derivatives also manifested profound antioxidant potential, suggesting their possible use in oxidative stress-related conditions (Raghavendra et al., 2016).

Liquid Crystalline Properties

  • Mesomorphic Behavior : Orthopalladated complexes of derivatives display thermotropic phase transition behavior, with potential applications in materials science and liquid crystal technology (Hoshino, Hasegawa, & Matsunaga, 1991).

Natural Product Synthesis

  • Isolation from Natural Sources : Derivatives have been isolated from natural sources, such as the fungus Aspergillus carneus, indicating its occurrence in nature and potential for natural product synthesis (Xu et al., 2017).

Enzymatic Inhibition

  • Cholinesterase Inhibition : Derivatives show significant cholinesterase inhibitory potential, suggesting their possible use in treating neurological disorders like Alzheimer's disease (Arfan et al., 2018).

Hypolipidemic Activity

properties

IUPAC Name

2-(4-hydroxyphenyl)ethyl 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-15-8-4-13(5-9-15)16(18)20-11-10-12-2-6-14(17)7-3-12/h2-9,17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMAYKYXHOGICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563192
Record name 2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate

CAS RN

87932-34-1
Record name 2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Tao, X Wu, J Cao, Y Peng, A Wang… - Medicinal Research …, 2019 - Wiley Online Library
Rhodiola species, belonging to the family Crassulaceae, have long been used as an adaptogen, tonic, antidepressant, and antistress medicine or functional food in Asia and Europe. …
Number of citations: 106 onlinelibrary.wiley.com

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